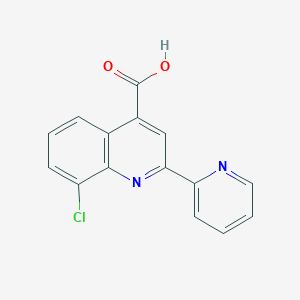

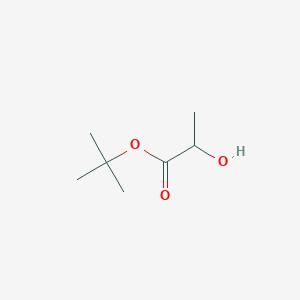

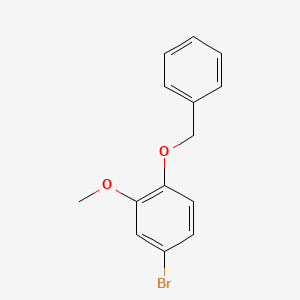

![molecular formula C10H11BrS B1273621 2-Bromo-3-[4-(methylthio)phenyl]-1-propene CAS No. 842140-44-7](/img/structure/B1273621.png)

2-Bromo-3-[4-(methylthio)phenyl]-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-[4-(methylthio)phenyl]-1-propene, also known as BMPP, is a type of organic compound that is used in various applications in the field of scientific research. It is a colorless liquid with a pungent odor and is highly soluble in various solvents. BMPP has a wide range of applications in the field of scientific research, including its use as a synthetic intermediate in the synthesis of various compounds, as a reagent in organic synthesis, and as a starting material in the synthesis of other compounds. In addition, BMPP has been used in the field of pharmacology as a potential therapeutic agent and in the field of biochemistry as a model compound for studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthon Preparation

2-Bromo-3-[4-(methylthio)phenyl]-1-propene is a valuable synthon, easily prepared through a simple rearrangement process. This compound is useful for creating other chemical structures due to its reactive properties. For instance, it can be transformed into synthons like 2,3-bis(phenylthio)propene and 2-phenylthio-3-(phenylsulfonyl)propene, which are useful in various chemical syntheses (Chen, Zhao, Lu, & Cohen, 2006).

Synthesis of Furans and Cyclopentenones

This compound serves as a versatile reagent for synthesizing furans and cyclopentenones, which are significant in pharmaceutical and material science research. It demonstrates the utility of bromo-substituted propenes in creating complex organic molecules with potential applications in various fields (Watterson, Ni, Murphree, & Padwa, 2003).

Molecular Structure Studies

In molecular structure research, derivatives of this compound have been studied for their crystal structures, offering insights into molecular geometry and interactions. This kind of research is crucial for understanding the properties of new chemical compounds (Hou Zi, 2000).

Antimicrobial Agent Synthesis

The compound has been used in the synthesis of substituted phenyl azetidines, which have potential as antimicrobial agents. This indicates its role in developing new pharmaceuticals and contributes to the fight against microbial resistance (Doraswamy & Ramana, 2013).

Electronic Structure Analysis

Additionally, the electronic structures of its derivatives have been analyzed to understand the effects of different substituents on molecular properties. This kind of research is fundamental in material science and drug design, where electronic properties play a crucial role (Hameed, 2006).

Synthesis of Isoindoles

The compound is used in the synthesis of isoindoles, a class of organic compounds with potential applications in pharmaceuticals and organic materials. This showcases its utility in constructing heterocyclic compounds (Kuroda & Kobayashi, 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis, suggesting that they may interact with a variety of molecular targets depending on the specific reaction conditions .

Mode of Action

Related compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling process . This suggests that 2-Bromo-3-[4-(methylthio)phenyl]-1-propene may also participate in similar reactions.

Biochemical Pathways

Related compounds have been used in the synthesis of various bioactive molecules, suggesting that they may influence a wide range of biochemical pathways depending on the specific context .

Result of Action

Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reaction conditions and the nature of the other reactants involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other chemicals in the reaction environment . For instance, the efficiency of Suzuki–Miyaura coupling reactions can be influenced by the choice of base, the palladium catalyst, and the reaction solvent .

properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQPYTYLRBXZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242878 |

Source

|

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842140-44-7 |

Source

|

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

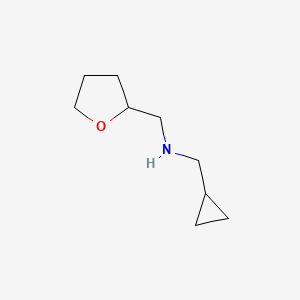

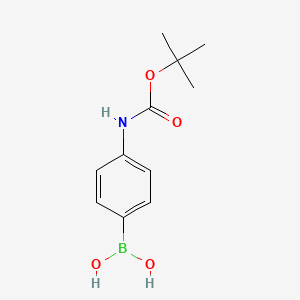

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

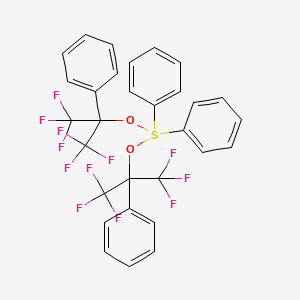

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

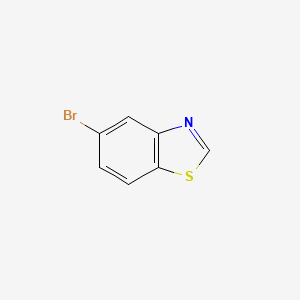

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)